4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride
Overview
Description
4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO3S and a molecular weight of 243.75 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with 2-methoxyethanesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride can be compared with other similar compounds such as:
4-(2-Methoxyethyl)piperidine hydrochloride: This compound lacks the sulfonyl group, which significantly alters its chemical properties and applications.
4-(2-Methoxyethylsulfonyl)piperidine: The non-hydrochloride form of the compound, which may have different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and application potential compared to its analogs.
Biological Activity
4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring substituted with a methoxyethyl sulfonyl group, suggests diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₅ClN₂O₃S
- CAS Number : 1984136-89-1
This compound's sulfonyl group is known for participating in various biochemical reactions, influencing enzyme and receptor activities.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The sulfonyl moiety can interact with enzymes, potentially acting as an inhibitor or activator, thereby modulating metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways that regulate various physiological processes.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant antibacterial activity against various pathogens, including Salmonella and Bacillus species. The sulfonamide functionality is particularly noted for its antibacterial effects, making this compound a candidate for further investigation in this area .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Notably, compounds with similar structures have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. Such inhibition can have therapeutic implications in treating conditions like Alzheimer's disease and urinary tract infections .
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition Assessment
A study assessing the enzyme inhibition potential of related piperidine derivatives found that several compounds exhibited IC50 values in the low micromolar range against AChE. For instance, one derivative demonstrated an IC50 value of 2.14 µM compared to a standard reference compound . This indicates that this compound could possess similar inhibitory characteristics.
Pharmacokinetics
The pharmacokinetic profile of piperidine derivatives typically includes good absorption and distribution characteristics. These compounds are often metabolized in the liver and excreted via urine. Understanding the pharmacokinetics of this compound will be crucial for determining its therapeutic viability .
Properties
IUPAC Name |
4-(2-methoxyethylsulfonyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S.ClH/c1-12-6-7-13(10,11)8-2-4-9-5-3-8;/h8-9H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUVUZSCAUPEQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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